![molecular formula C19H19BrClN3OS B2415689 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide CAS No. 391865-98-8](/img/structure/B2415689.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Nature of Noncovalent Interactions
- A study explored the noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives, providing insights into the quantum theory of atoms-in-molecules (QTAIM) approach. This research is crucial for understanding the molecular behavior of similar compounds including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
- A study synthesized various 1-adamanyl-1,3,4-thiadiazole derivatives, including similar structures to this compound, and tested their antimicrobial and anti-inflammatory activities. These findings suggest potential applications in combating infections and reducing inflammation (Kadi et al., 2010).
Development as Anti-Tuberculosis Agents
- Novel adamantyl-imidazolo-thiadiazoles, with structural similarities to this compound, were developed and demonstrated potent inhibitory activity against tuberculosis, indicating potential use in treating this disease (Anusha et al., 2015).
Synthesis Methods and Structures
- Research into the synthesis of similar adamantane-1,3,4-thiadiazole derivatives provides a foundation for understanding the chemical properties and potential applications of this compound. These studies focus on the methods of creating these compounds and analyzing their structures (Kadi et al., 2007; El-Emam et al., 2007; Alanazi et al., 2014).
Anti-proliferative and Molecular Docking Studies
- Studies have been conducted on 1,3,4-thiadiazolo-adamantane derivatives, focusing on their anti-proliferative activity against cancer cell lines and molecular docking targeting EGFR. This indicates potential applications in cancer treatment (Wassel et al., 2021).
Photodynamic Therapy Application
- The synthesis of new benzene sulfonamide derivatives containing 1,3,4-thiadiazole has been studied, showing potential for applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antiviral Activity
- Research into the antiviral activity of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, similar to this compound, has been conducted, though no significant effects were noted at subtoxic concentrations in cell culture (Kritsanida et al., 2002).
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3OS/c20-13-1-2-15(21)14(6-13)16(25)22-18-24-23-17(26-18)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12H,3-5,7-9H2,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOWGLVEMIAGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C=CC(=C5)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
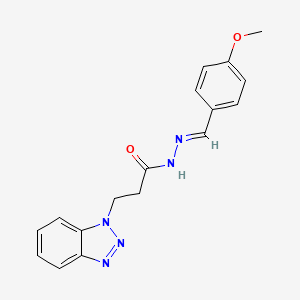

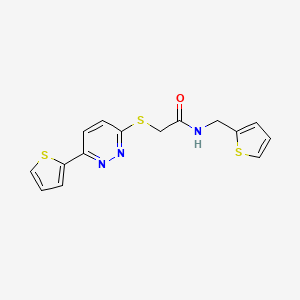
![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)
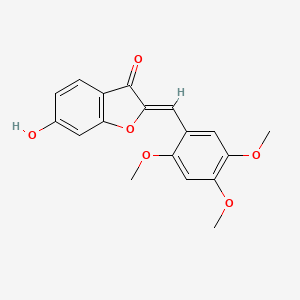
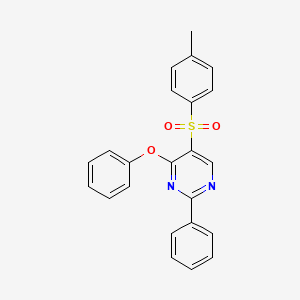
![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)

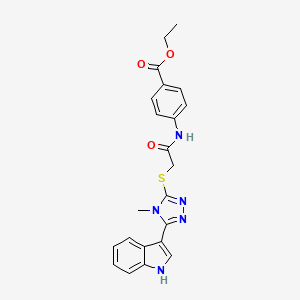
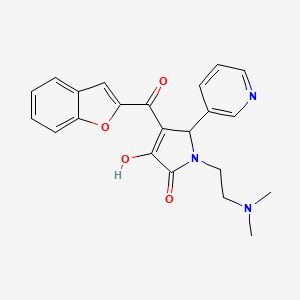
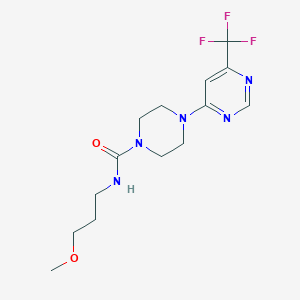
![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)
